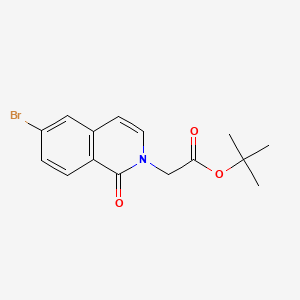

Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate

Description

Properties

Molecular Formula |

C15H16BrNO3 |

|---|---|

Molecular Weight |

338.20 g/mol |

IUPAC Name |

tert-butyl 2-(6-bromo-1-oxoisoquinolin-2-yl)acetate |

InChI |

InChI=1S/C15H16BrNO3/c1-15(2,3)20-13(18)9-17-7-6-10-8-11(16)4-5-12(10)14(17)19/h4-8H,9H2,1-3H3 |

InChI Key |

XHHAIXSFZXRBRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with a suitable isoquinoline derivative. One common method includes the use of tert-butyl bromoacetate as a building block during the synthesis . The reaction conditions often involve the use of organic solvents such as methylene chloride and bases like imidazole to facilitate the reaction .

Chemical Reactions Analysis

Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include sodium borohydride for reduction and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate

- CAS Number : 2920147-67-5

- Molecular Formula: C₁₅H₁₆BrNO₃

- Molecular Weight : 338.1964 g/mol

- Structure: Features a tert-butyl ester group linked via an acetamide bridge to a 6-bromo-1-oxo-1,2-dihydroisoquinoline moiety. The bromine substitution occurs at position 6 of the isoquinoline ring .

- Availability : Commercially available from Aaron Chemicals LLC, typically in stock .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Biological Activity

Tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate is with a molecular weight of approximately 326.19 g/mol. The compound is characterized by the presence of a bromo substituent on the isoquinoline ring, which is crucial for its biological activity .

Antimicrobial Properties

Recent studies have indicated that derivatives of isoquinolines exhibit significant antimicrobial activity. For instance, compounds similar to tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Isoquinoline derivatives are also being explored for their anticancer properties. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, studies have shown that these compounds can inhibit tumor growth in vitro and in vivo by disrupting critical signaling pathways involved in cell proliferation and survival .

The biological activity of tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds like this one often act as inhibitors of key enzymes involved in metabolic processes, contributing to their antimicrobial and anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .

- Cell Cycle Arrest : There is evidence that such compounds can induce cell cycle arrest at specific phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating effectively .

Case Studies and Research Findings

Q & A

Q. Table 1: Key Spectral Data for tert-Butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate

| Technique | Observed Data | Reference |

|---|---|---|

| H NMR (400 MHz, CDCl) | δ 8.45 (NH-1), 7.70 (CH-8), 4.69 (CHCO), 1.42–1.53 (CHtBu) | |

| C NMR (101 MHz, CDCl) | δ 178.1 (CO), 165.8 (C=O), 83.7 (C(CH)) | |

| LRMS (ESI) | [M+Na] = 358.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.